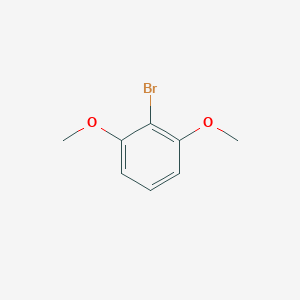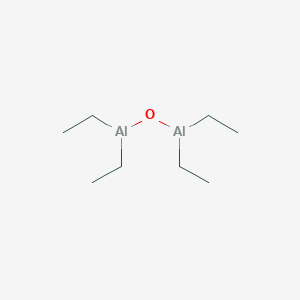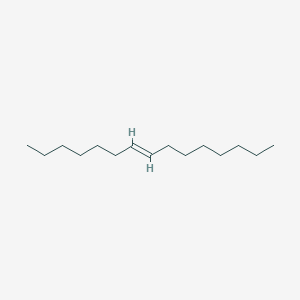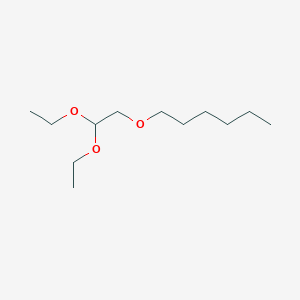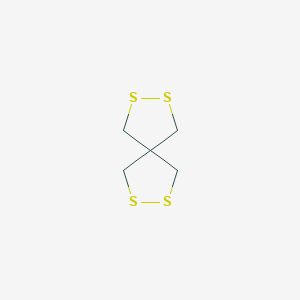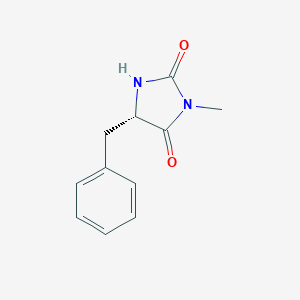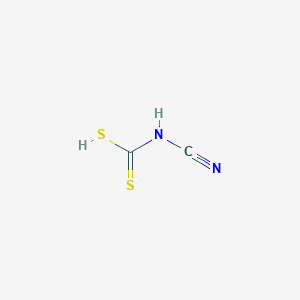
Trioctadecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioctadecylamine, also known as stearylamine, is a long-chain primary amine that is commonly used in various scientific research applications. It is a white, waxy solid that is insoluble in water but soluble in organic solvents. Trioctadecylamine is synthesized from stearic acid and ammonia, and it has a variety of uses in the field of chemistry and biology.
Mécanisme D'action
Trioctadecylamine acts as a surfactant by reducing the surface tension of liquids and increasing their wetting ability. It also acts as a corrosion inhibitor by forming a protective layer on metal surfaces. In gene therapy, trioctadecylamine is used as a cationic lipid to form liposomes that can deliver genetic material into cells. Trioctadecylamine can also form stable complexes with metal ions and organic molecules, making it useful in the synthesis of nanoparticles.
Effets Biochimiques Et Physiologiques
Trioctadecylamine has been shown to have antimicrobial properties, and it has been used as a preservative in food and cosmetic products. It has also been shown to have antitumor activity and may have potential as a cancer therapy. Trioctadecylamine has been shown to have low toxicity in animal studies, but its effects on human health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Trioctadecylamine is a versatile compound that can be used in a variety of laboratory experiments. Its ability to form stable complexes with metal ions and organic molecules makes it useful in the synthesis of nanoparticles. However, its insolubility in water can make it difficult to work with in aqueous solutions, and its low toxicity may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of trioctadecylamine in scientific research. Its ability to form stable complexes with metal ions and organic molecules could be further explored for the synthesis of novel materials. Its antitumor activity could also be investigated for potential cancer therapies. Further studies are needed to better understand its effects on human health and its potential as a drug candidate.
Méthodes De Synthèse
Trioctadecylamine is synthesized by the reaction of stearic acid with ammonia. The reaction takes place in the presence of a catalyst, typically a metal oxide such as copper oxide or zinc oxide. The resulting product is a white, waxy solid that is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Trioctadecylamine has a wide range of applications in scientific research. It is commonly used as a surfactant, a corrosion inhibitor, and a dispersant. Trioctadecylamine is also used as a cationic lipid in gene therapy and as a reagent in the synthesis of nanoparticles.
Propriétés
Numéro CAS |
102-88-5 |
|---|---|
Nom du produit |
Trioctadecylamine |
Formule moléculaire |
C54H111N |
Poids moléculaire |
774.5 g/mol |
Nom IUPAC |
N,N-dioctadecyloctadecan-1-amine |
InChI |
InChI=1S/C54H111N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
Clé InChI |
BUHHOHWMNZQMTA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Synonymes |
Tri-octadecylAmine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



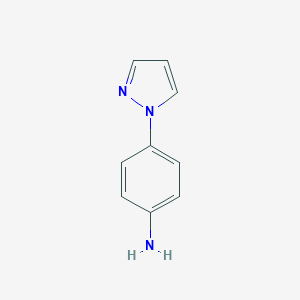
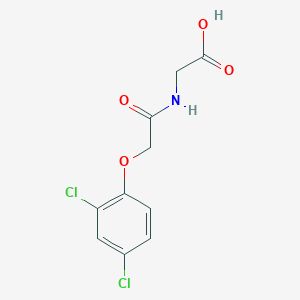
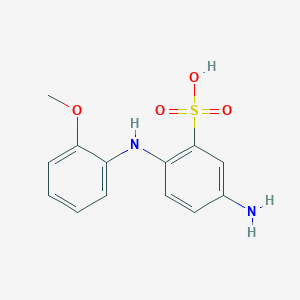
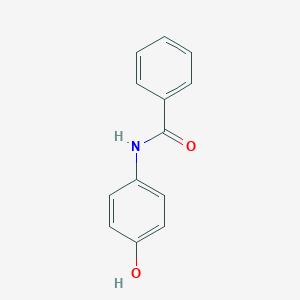
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
